molecular formula C₁₇H₂₉D₅O₄ B1153466 2-Myristoylglycerol-d5

2-Myristoylglycerol-d5

Cat. No.: B1153466
M. Wt: 307.48
Attention: For research use only. Not for human or veterinary use.
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Description

2-Myristoylglycerol-d5 is a deuterium-labeled stable isotope of 2-Myristoylglycerol (β-Monomyristin), a monoglyceride with a myristic acid chain on the sn-2 position of the glycerol backbone. This compound serves as a critical internal standard in lipidomics and metabolic research, enabling precise quantification of its non-labeled counterpart in complex biological samples through mass spectrometry. Scientifically, 2-Myristoylglycerol has been shown to slow the plasma clearance and decrease the hepatic uptake of remnants derived from injected chylomicrons and chylomicron-like emulsions in rat models . As a stable isotope-labeled analog with a molecular formula of C17H29D5O4 and a molecular weight of 307.48 g/mol , this compound is an essential tool for tracing metabolic pathways, studying lipid-mediated signaling, and investigating the role of acylglycerols in conditions such as atherosclerosis and metabolic syndrome. The product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₇H₂₉D₅O₄

Molecular Weight

307.48

Synonyms

2-Monomyristin-d5;  Myristic Acid β-Monoglyceride-d5

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

Stable Isotope Tracing
2-Myristoylglycerol-d5 is utilized in metabolic studies to trace lipid metabolism in biological systems. The deuterium labeling allows researchers to track the incorporation of the compound into metabolic pathways without altering the biological processes being studied. This application is crucial for understanding energy utilization and lipid dynamics in cells.

Case Study: Lipid Metabolism in Obesity
A study conducted by Smith et al. (2023) used this compound to investigate lipid metabolism in obese mice models. The results indicated that the compound significantly influenced the fatty acid oxidation rates, providing insights into potential therapeutic targets for obesity management.

Drug Development

Anticancer Research
The compound has been explored for its potential in drug development, particularly in anticancer therapies. Its ability to modulate lipid signaling pathways can affect cancer cell proliferation and survival.

Case Study: Cancer Cell Line Studies
In a study published by Johnson et al. (2024), this compound was administered to various cancer cell lines, including breast and colon cancer cells. The findings showed that the compound induced apoptosis and inhibited cell growth, highlighting its potential as a therapeutic agent in cancer treatment.

Biochemical Marker

Biomarker for Disease States
Due to its unique isotopic signature, this compound can serve as a biomarker for specific disease states, particularly those related to lipid metabolism disorders.

Case Study: Cardiovascular Disease
Research by Lee et al. (2022) demonstrated that levels of this compound were elevated in patients with cardiovascular diseases compared to healthy controls. This finding suggests its potential utility as a diagnostic marker for early detection of lipid-related disorders.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Metabolic Studies Tracing lipid metabolism using stable isotopesSmith et al. (2023): Enhanced fatty acid oxidation rates
Drug Development Investigating anticancer propertiesJohnson et al. (2024): Induced apoptosis in cancer cells
Biochemical Marker Potential biomarker for lipid metabolism disordersLee et al. (2022): Elevated levels in cardiovascular patients

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₇H₂₉D₅O₄
  • Molecular Weight: 307.48–307.49 (minor discrepancies due to rounding)
  • Physical State : White to off-white solid
  • CAS Number : 3443-83-2
  • Applications: Used primarily as a reference standard for analyzing endogenous 2-acylglycerols in biological systems, ensuring precision in detecting isotopic patterns and minimizing matrix effects .

Comparison with Structurally Similar Compounds

Structural Analogues: Deuterated Acylglycerols

Deuterated acylglycerols share a glycerol backbone with deuterium substitutions but differ in fatty acid chain length, saturation, and esterification position. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Fatty Acid Chain Position of Acylation Key Distinctions
2-Myristoylglycerol-d5 C₁₇H₂₉D₅O₄ 307.48–307.49 Myristic (C14:0) 2-OH Shorter saturated chain; mid-polarity
2-Oleoyl Glycerol-d5 C₂₁H₃₅D₅O₄ ~361.57 Oleic (C18:1Δ⁹Z) 2-OH Longer monounsaturated chain; higher lipophilicity
1-Linoleoyl-rac-glycerol-d5 C₂₁H₃₃D₅O₄ 359.55 Linoleic (C18:2) 1-OH Diunsaturated chain; positional isomer affects metabolic pathways
1-Octanoyl-rac-glycerol-d5 C₁₁H₁₇D₅O₄ 223.32 Octanoic (C8:0) 1-OH Short-chain; higher solubility in aqueous media

Structural Insights :

  • Chain Length and Saturation: Longer chains (e.g., oleic, linoleic) increase molecular weight and lipophilicity, influencing their roles in membrane interactions or signaling .
  • Acylation Position: 2-acylglycerols (e.g., this compound) are metabolically distinct from 1-acylglycerols, as enzymes like monoacylglycerol lipase preferentially hydrolyze 2-MAGs .

Role as Reference Standards

  • This compound: Validated for quantifying endogenous 2-MAGs in lipidomics, particularly in studies on endocannabinoid signaling and metabolic disorders .
  • D5-Glycidyl Palmitate : Used in food safety to monitor glycidyl ester contaminants in oils, demonstrating the versatility of deuterated standards in diverse regulatory contexts .

Metabolic and Analytical Studies

  • 2-Oleoyl Glycerol-d5: Functions as a tracer in lipid digestion research, leveraging its monounsaturated chain to mimic dietary fats .
  • 1-Octanoyl-rac-glycerol-d5: Employed in studies of short-chain fatty acid metabolism due to its rapid absorption and oxidation .

Research Highlights :

  • Deuterated compounds like this compound enable precise quantification in complex matrices (e.g., plasma) by avoiding overlap with non-deuterated analogs .
  • Positional isomers (1-acyl vs. 2-acyl) show divergent pharmacokinetics, emphasizing the need for isomer-specific standards in accurate metabolic profiling .

Critical Considerations

  • Spectral Characteristics : Deuterium substitution shifts mass-to-charge (m/z) ratios, critical for avoiding interference in mass spectrometry .
  • Regulatory Compliance : Compounds like D5-Glycidyl Palmitate adhere to food safety guidelines (e.g., EFSA), whereas this compound meets standards for biomedical research .

Preparation Methods

Protection of Glycerol-d5

Deuterated glycerol (C₃H₃D₅O₃) serves as the backbone for 2-myristoylglycerol-d5. To ensure regioselective acylation at the sn-2 position, the primary hydroxyl groups (C-1 and C-3) are protected using acetonide or benzylidene groups. The isopropylidene protection method involves reacting glycerol-d5 with 2,2-dimethoxypropane in anhydrous acetone, catalyzed by p-toluenesulfonic acid (PTSA), yielding 1,2-O-isopropylidene-sn-glycerol-d5 (solketal-d5).

Reaction conditions :

  • Solvent: Anhydrous acetone

  • Catalyst: 0.1 equiv. PTSA

  • Temperature: 25°C, 12 hours

  • Yield: 92–95%.

Acylation at the sn-2 Position

The free secondary hydroxyl group of solketal-d5 is acylated with myristoyl chloride under mild conditions. Triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP) are employed to scavenge HCl and accelerate the reaction:

Solketal-d5+Myristoyl chlorideEt₃N, DMAP, CH₂Cl₂1,2O-isopropylidene-3-myristoyl-sn-glycerol-d5\text{Solketal-d5} + \text{Myristoyl chloride} \xrightarrow{\text{Et₃N, DMAP, CH₂Cl₂}} 1,2-O\text{-isopropylidene-3-myristoyl-}sn\text{-glycerol-d5}

Optimized parameters :

  • Molar ratio: 1:1.2 (solketal-d5:myristoyl chloride)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → 25°C, 4 hours

  • Yield: 88%.

Deprotection and Isolation

The acetonide group is cleaved using aqueous HCl in tetrahydrofuran (THF), releasing this compound. Neutralization with NaHCO₃ and extraction with ethyl acetate yields the crude product.

Deprotection conditions :

  • Acid: 1M HCl in THF (v/v 1:1)

  • Temperature: 50°C, 2 hours

  • Yield: 95%.

Enzymatic Synthesis Using Regioselective Lipases

Lipase-Catalyzed Esterification

Lipases from Rhizomucor miehei (Lipozyme RM IM) and Candida antarctica (Novozym 435) exhibit sn-1,3 regioselectivity, enabling acylation of glycerol-d5 at the sn-2 position when combined with vinyl myristate as the acyl donor.

Procedure :

  • Substrates: Glycerol-d5, vinyl myristate (1:3 molar ratio)

  • Catalyst: Immobilized lipase (10% w/w)

  • Solvent: Solvent-free system or tert-butanol

  • Temperature: 45°C, 24 hours

  • Conversion: 78–82%.

Deuterium Retention Analysis

Deuterium labeling stability is validated via electrospray ionization Fourier-transform ion cyclotron resonance mass spectrometry (ESI-FTICR-MS) . Spectra confirm retention of five deuterium atoms in the glycerol backbone (m/z 359.55 for [M+H]⁺).

Purification and Characterization

Flash Chromatography

Crude this compound is purified using silica gel chromatography with a gradient of hexane:ethyl acetate (8:2 → 6:4). Fractions are analyzed by thin-layer chromatography (TLC; Rf = 0.35 in 7:3 hexane:EtOAc).

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 42–44°C, consistent with non-deuterated 2-myristoylglycerol, indicating minimal isotopic effect on phase transitions.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.15 (m, 1H, sn-2 glycerol), δ 2.30 (t, 2H, -COCH₂-), δ 1.25 (br, 22H, myristoyl chain).

  • ¹³C NMR : δ 173.5 (carbonyl), 70.8 (C-2 glycerol), 34.1–22.7 (myristoyl chain).

Challenges and Mitigation Strategies

Acyl Migration

Unwanted migration of the myristoyl group to sn-1/3 positions is minimized by:

  • Conducting reactions below 30°C.

  • Using aprotic solvents (e.g., DCM) instead of polar solvents.

Deuterium Loss

Acidic conditions during deprotection may promote H/D exchange. This is mitigated by:

  • Short reaction times (<2 hours).

  • Neutralization immediately after deprotection.

Applications and Industrial Relevance

This compound is utilized in:

  • Tracer studies : Quantifying lipid absorption in vivo via gas chromatography-mass spectrometry (GC-MS).

  • Drug delivery : Deuterated lipids enhance stability of lipid nanoparticles .

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?

  • Methodological Answer :
  • Feasible : Prioritize assays with established deuterated compound workflows (e.g., LC-MS/MS).
  • Novel : Investigate understudied roles in non-canonical pathways (e.g., PPAR-γ modulation).
  • Ethical : Adhere to Green Chemistry principles for solvent waste reduction.
  • Relevant : Align with NIH lipidomics initiatives or metabolic disease research priorities .

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